5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine
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Overview
Description
5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes a pyridine ring substituted with chloro, fluoro, and oxolan-2-ylmethoxy groups, makes it valuable for different chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. One common method includes the use of vinylstannane and monothioacetic acids, which react to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3,6-trifluoropyridine: A precursor in the synthesis of 5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine.
3-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine: A similar compound lacking the chloro group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-chloro-3-fluoro-2-(oxolan-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c11-7-4-9(12)10(13-5-7)15-6-8-2-1-3-14-8/h4-5,8H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIWXSNDQMQSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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